氯前列醇钠
描述
Cloprostenol Sodium is a synthetic analogue of prostaglandin F 2α (PGF 2α). It is a potent luteolytic agent, which means that within hours of administration, it causes the corpus luteum to stop production of progesterone and to reduce in size over several days . This effect is used in animals to induce estrus and to cause abortion .
Synthesis Analysis
A unified synthesis of PGs cloprostenol, bimatoprost, PGF2a, fluprostenol, and travoprost from the readily available dichloro-containing bicyclic ketone 6a guided by biocatalytic retrosynthesis, in 11–12 steps with 3.8–8.4% overall yields . An unprecedented Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation of 6a (99% ee), and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones 12 (87:13 to 99:1 dr) were utilized in combination for the first time to set the critical stereochemical configurations under mild conditions .
Molecular Structure Analysis
The molecular formula of Cloprostenol Sodium is C22H28ClNaO6 . The average mass is 446.897 Da and the monoisotopic mass is 446.147217 Da .
Chemical Reactions Analysis
Chemical synthesis produces a racemic mixture of (±)-cloprostenol .
Physical and Chemical Properties Analysis
Cloprostenol Sodium is a white to almost white, very hygroscopic powder .
科学研究应用
畜禽发情周期的同步化
氯前列醇钠用于同步化农场动物物种的发情周期 . 这种应用在畜牧业中尤为有用,因为繁殖时间的安排对于提高生产效率至关重要。
药物递送系统
氯前列醇钠具有作为药物递送系统的潜力。 它与环糊精 (CDs) 形成包合物,而环糊精因其作为药物递送系统的潜力而闻名 . 这是通过 CDs 与药物之间形成包合物实现的 .
核磁共振研究
氯前列醇钠已使用核磁共振 (NMR) 进行过研究。 这项研究为氯前列醇钠与 β-环糊精 (β-CD) 在水溶液中的包合物提供了宝贵的见解 .
质量检测和测定
氯前列醇钠用作 USP 药典中规定的特定质量检测和测定的参考标准 . 这有助于确保药品的质量和一致性。
生化/生理作用
氯前列醇是一种有效的 FP 前列腺素受体激动剂 . 它比氟前列醇强 2 到 3 倍,但选择性较低 . 这种特性使其在各种生化和生理研究中变得有用。
生殖性能改善
作用机制
Target of Action
Cloprostenol sodium is a synthetic analogue of prostaglandin F2α (PGF2α) and acts as a potent FP prostanoid receptor agonist . It is 2- to 3-fold more potent than fluprostenol but less selective . It is similar in potency to PGF2α at EP and TP prostanoid receptors .
Mode of Action
As a potent luteolytic agent, cloprostenol sodium causes functional and morphological regression of the corpus luteum (luteolysis) within hours of administration . This means it causes the corpus luteum to stop production of progesterone and to reduce in size over several days .
Biochemical Pathways
Its luteolytic action suggests that it impacts the hormonal regulation pathways associated with the corpus luteum and progesterone production .
Pharmacokinetics
It is known that following intramuscular injection, cloprostenol is rapidly absorbed and peak cloprostenol concentrations are generally reached within the first 15 minutes .
Result of Action
The primary result of cloprostenol sodium’s action is the induction of luteolysis, leading to a decrease in progesterone production and a reduction in the size of the corpus luteum . This effect is used in animals to induce estrus and to cause abortion .
安全和危害
未来方向
生化分析
Biochemical Properties
Cloprostenol sodium acts as a PGF2α receptor agonist . It is a potent luteolytic agent, causing the corpus luteum to stop production of progesterone . This interaction with the PGF2α receptor and its subsequent effects on progesterone production are key to its role in biochemical reactions .
Cellular Effects
Cloprostenol sodium’s primary cellular effect is the regression of the corpus luteum . This regression results in a decrease in progesterone production, which in turn influences various cellular processes, including cell signaling pathways and gene expression related to the estrus cycle .
Molecular Mechanism
The molecular mechanism of action of Cloprostenol sodium involves binding to the PGF2α receptor . This binding triggers a cascade of events leading to the regression of the corpus luteum and a decrease in progesterone production
Temporal Effects in Laboratory Settings
In laboratory settings, Cloprostenol sodium has been observed to cause rapid changes in the corpus luteum, with effects seen within hours of administration .
Dosage Effects in Animal Models
In animal models, the effects of Cloprostenol sodium vary with dosage . At pharmacologically active doses, it does not induce symptoms of malaise in treated animals . Young rats treated with a dose of 50 times the effective dose presented signs of diarrhea .
Metabolic Pathways
The metabolic pathways of Cloprostenol sodium involve its rapid absorption from the injection site, followed by metabolism and excretion primarily through urine and stool
Transport and Distribution
Cloprostenol sodium is rapidly absorbed from the injection site and distributed within the body
属性
{ "Design of the Synthesis Pathway": "The synthesis pathway of Cloprostenol sodium involves the conversion of prostaglandin E2 (PGE2) to Cloprostenol sodium through a series of chemical reactions.", "Starting Materials": [ "Prostaglandin E2 (PGE2)", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)", "Sodium chloride (NaCl)", "Water (H2O)" ], "Reaction": [ "Step 1: PGE2 is dissolved in methanol and reacted with NaOH to form the sodium salt of PGE2.", "Step 2: The sodium salt of PGE2 is then reacted with HCl to form the acid form of PGE2.", "Step 3: The acid form of PGE2 is reacted with NaOH to form the sodium salt of the acid form of PGE2.", "Step 4: The sodium salt of the acid form of PGE2 is then reacted with 3-chloroperbenzoic acid to form Cloprostenol.", "Step 5: Finally, Cloprostenol is converted to Cloprostenol sodium by reacting it with NaOH in the presence of NaCl and water." ] } | |
CAS 编号 |
55028-72-3 |
分子式 |
C22H28ClNaO6 |
分子量 |
446.9 g/mol |
IUPAC 名称 |
sodium;(Z)-7-[2-[(E)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C22H29ClO6.Na/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28;/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28);/q;+1/p-1/b3-1-,11-10+; |
InChI 键 |
IFEJLMHZNQJGQU-SZXUFNIVSA-M |
手性 SMILES |
C1C(C(C(C1O)/C=C/C(COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)[O-])O.[Na+] |
SMILES |
C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)[O-])O.[Na+] |
规范 SMILES |
C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)[O-])O.[Na+] |
外观 |
Solid powder |
62561-03-9 55028-72-3 |
|
Pictograms |
Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
40665-92-7 (Parent) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Cloprostenol Cloprostenol Monosodium Salt Cloprostenol Sodium Estrumate ICI 80,966 ICI-80,966 ICI80,966 Monosodium Salt, Cloprostenol Oestrophan Salt, Cloprostenol Monosodium Sodium, Cloprostenol |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。